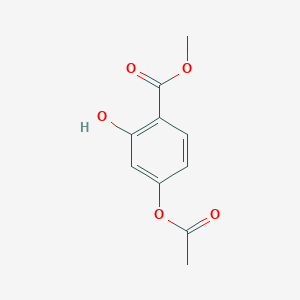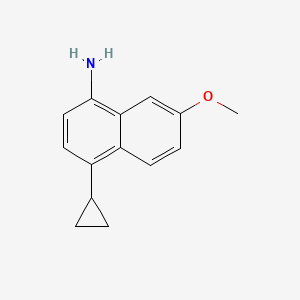
4-cyclopropyl-7-methoxynaphthalen-1-amine
概要
説明
4-cyclopropyl-7-methoxynaphthalen-1-amine is an organic compound belonging to the naphthalene family This compound is characterized by the presence of an amino group at the first position, a cyclopropyl group at the fourth position, and a methoxy group at the seventh position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-7-methoxynaphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the naphthalene ring.
Reduction: Conversion of the nitro group to an amino group.
Cyclopropylation: Addition of a cyclopropyl group to the naphthalene ring.
Methoxylation: Introduction of a methoxy group to the naphthalene ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 4-cyclopropyl-7-methoxynaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may yield halogenated or other substituted derivatives.
科学的研究の応用
4-cyclopropyl-7-methoxynaphthalen-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-cyclopropyl-7-methoxynaphthalen-1-amine involves its interaction with specific molecular targets and pathways The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and methoxy groups can influence the compound’s binding affinity and specificity
類似化合物との比較
1-Amino-4-cyclopropyl-7-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Amino-4-cyclopropyl-7-ethoxynaphthalene: Similar structure but with an ethoxy group instead of a methoxy group.
1-Amino-4-cyclopropyl-7-fluoronaphthalene: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness: 4-cyclopropyl-7-methoxynaphthalen-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the amino, cyclopropyl, and methoxy groups provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
特性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
4-cyclopropyl-7-methoxynaphthalen-1-amine |
InChI |
InChI=1S/C14H15NO/c1-16-10-4-5-12-11(9-2-3-9)6-7-14(15)13(12)8-10/h4-9H,2-3,15H2,1H3 |
InChIキー |
IKJHFDOLLUVLEB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CC(=C2C=C1)C3CC3)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
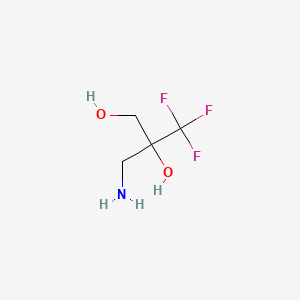
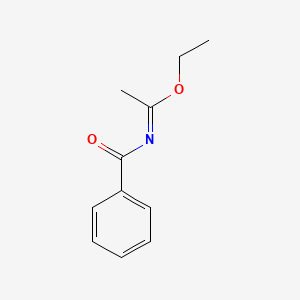
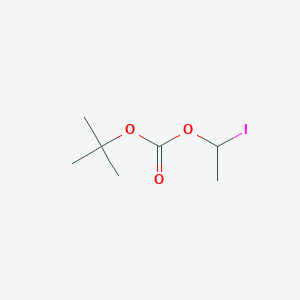
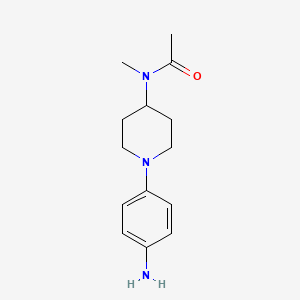
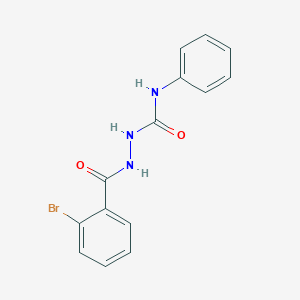
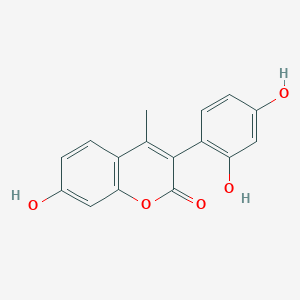
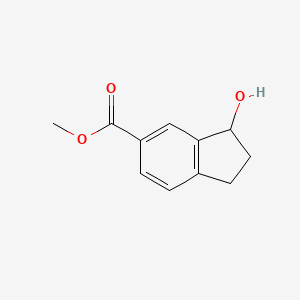

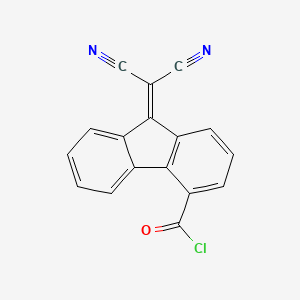
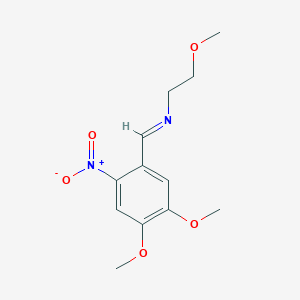
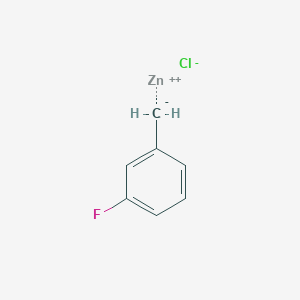
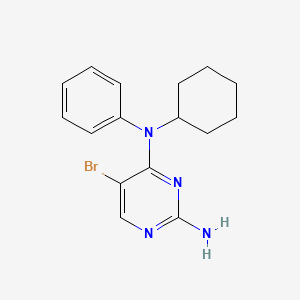
![[2-(7-methoxy-1H-benzoimidazol-2-yl)-ethyl]-methyl-amine](/img/structure/B8564370.png)
